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molecular formula C8H15NO5S B1447802 Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate CAS No. 521267-18-5

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate

Cat. No. B1447802
M. Wt: 237.28 g/mol
InChI Key: LQCKYZKFOOSNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278953B2

Procedure details

A solution of crude 2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile (25.9 g, 132 mmol) and tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (45.8 g, 193 mmol) in THF (440 mL), under nitrogen, was cooled in an ice/water bath for 10 min. To this solution was added a solution of KHMDS in THF (1.0 M, 255 mL, 260 mmol) over 25 min, while maintaining internal reaction temperature at or below 20° C. After continued stirring for 15 min and with the cold bath still present, conc. HCl aq. (91 mL) was added cautiously in one portion, and the resulting mixture was stirred for 10 min. The reaction mixture was then heated to reflux for 2.3 h. Cooling with an ice/water bath was commenced, and, when the internal temperature reached 24° C., the reaction was quenched by portionwise addition of a saturated aqueous solution of ammonia (70 mL). Volatile components were removed under reduced pressure, and the residue was partitioned between EtOAc (1.0 L) and 5% (w/v) aq. sodium carbonate (600 mL). The aqueous layer was extracted with EtOAc (500 mL), and the combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to afford crude residue as a dark red-brown oil (33.84 g). To a solution of the residue (33.3 g) in MeOH (310 mL) was added a 4.5 M aqueous solution of KOH. The reaction was then heated to reflux for 8.5 h. Heating was continued, at this point, with a distillation head for 2.2 h, collecting a total of ca. 175 mL of distillate. Reflux was then resumed for an additional 1.5 h, whereupon it was cooled to r.t. and concentrated under reduced pressure to remove its low-boiling components. Phosphoric acid (85%, 24 mL) was added to the resulting suspension, and solids were collected by vacuum filtration after thorough mixing. This material was washed with several small portions of water and azeotropically dried by evaporation from MeCN to afford a crude 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one as a tan-brown solid (15.3 g, 46%), which was ca. 90% pure. 1H NMR (600 MHz, CDCl3) δ 1.58-1.64 (m, 1 H), 1.66 (s, 3 H), 1.76-1.82 (m, 1 H), 1.92-2.01 (m, 1H), 2.26 (td, 1 H), 3.35-3.42 (m, 1 H), 3.47 (td, 1 H), 3.97 (s, 3 H), 5.91 (br. s., 1 H), 6.91 (d, 1 H), 7.53 (d, 1 H).
Name
2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
255 mL
Type
solvent
Reaction Step Two
Name
Quantity
91 mL
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
33.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](OC)[C:5]([CH:10](C)[C:11]#N)=[CH:4][CH:3]=1.O=S1(=O)[N:20]([C:21]([O:23]C(C)(C)C)=O)[CH2:19][CH2:18][CH2:17]O1.[CH3:29][Si]([N-][Si](C)(C)C)(C)C.[K+].[ClH:39].[OH-:40].[K+]>C1COCC1.CO>[Cl:39][C:2]1[N:7]=[C:6]([O:40][CH3:29])[C:5]([C:10]2([CH3:11])[CH2:17][CH2:18][CH2:19][NH:20][C:21]2=[O:23])=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile
Quantity
25.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)OC)C(C#N)C
Name
Quantity
45.8 g
Type
reactant
Smiles
O=S1(OCCCN1C(=O)OC(C)(C)C)=O
Name
Quantity
440 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
255 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
91 mL
Type
reactant
Smiles
Cl
Step Four
Name
residue
Quantity
33.3 g
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
310 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After continued stirring for 15 min and with the cold bath still present
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining internal reaction temperature at or below 20° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.3 h
Duration
2.3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling with an ice/water bath
CUSTOM
Type
CUSTOM
Details
reached 24° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by portionwise addition of a saturated aqueous solution of ammonia (70 mL)
CUSTOM
Type
CUSTOM
Details
Volatile components were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (1.0 L) and 5% (w/v) aq. sodium carbonate (600 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude residue as a dark red-brown oil (33.84 g)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8.5 h
Duration
8.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued, at this point, with a distillation head for 2.2 h
Duration
2.2 h
DISTILLATION
Type
DISTILLATION
Details
collecting a total of ca. 175 mL of distillate
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was then resumed for an additional 1.5 h, whereupon it
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove its low-boiling components
ADDITION
Type
ADDITION
Details
Phosphoric acid (85%, 24 mL) was added to the resulting suspension, and solids
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration after thorough mixing
WASH
Type
WASH
Details
This material was washed with several small portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried by evaporation from MeCN

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)OC)C1(C(NCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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